molecular formula C15H24ClNO2 B1487833 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220018-68-7

2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1487833
CAS No.: 1220018-68-7
M. Wt: 285.81 g/mol
InChI Key: FTCMPMQRDFQHDE-UHFFFAOYSA-N
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Description

2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO2. It is known for its unique structure, which includes a piperidine ring substituted with a 2-methoxybenzyl group and an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the 2-methoxybenzyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-17-15-8-3-2-6-13(15)12-18-11-9-14-7-4-5-10-16-14;/h2-3,6,8,14,16H,4-5,7,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMPMQRDFQHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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